Methyl 4-oxo-3-(2-oxo-2-(propylamino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
This compound features a tetrahydroquinazoline core substituted with a thioxo (C=S) group at position 2, a ketone (C=O) at position 4, and a methyl carboxylate ester at position 5. The propylaminoethyl side chain at position 3 introduces additional hydrogen-bonding capabilities. Its synthesis likely involves multi-step reactions, including cyclization and functional group modifications, analogous to methods for related heterocycles (e.g., thiazolidine or coumarin derivatives) .
Properties
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-(propylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-6-16-12(19)8-18-13(20)10-5-4-9(14(21)22-2)7-11(10)17-15(18)23/h4-5,7H,3,6,8H2,1-2H3,(H,16,19)(H,17,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVGDTLXXFIPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-oxo-3-(2-oxo-2-(propylamino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives and features a thioxo group that is crucial for its biological activity. The structure can be represented as follows:
Key Characteristics:
- Molecular Weight: 286.37 g/mol
- CAS Number: [Not specified in available data]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, its thioxo group plays a significant role in:
- Enzyme Inhibition: It has been reported to inhibit certain enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in various cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Table 1: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induces apoptosis |
| HeLa | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro studies have indicated effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
Case Studies
- Study on Cancer Cell Lines: A recent study evaluated the compound's effects on MCF-7 and HeLa cells, revealing a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
- Antimicrobial Efficacy: Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an alternative treatment for bacterial infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Frameworks
- Tetrahydroquinazoline vs. Coumarin/Thiazolidine Derivatives: Unlike coumarin derivatives (e.g., 7-hydroxy-4-methylcoumarin in ), which have a benzopyrone structure, the tetrahydroquinazoline core here incorporates two nitrogen atoms, enabling diverse hydrogen-bonding and coordination chemistry.
Functional Group Variations
- Thioxo (C=S) vs. C=S bonds are longer (1.61–1.64 Å) than C=O bonds (~1.23 Å), affecting molecular packing in crystals .
- Methyl Carboxylate vs. Hydroxyl/Acetamide Groups :
The methyl carboxylate at position 7 enhances lipophilicity compared to hydroxyl or acetamide substituents in coumarin derivatives (), likely influencing bioavailability and membrane permeability.
Hydrogen-Bonding and Crystallographic Behavior
- The compound’s multiple hydrogen-bond donors (NH from propylamino) and acceptors (C=O, C=S, ester) enable complex supramolecular architectures. This contrasts with simpler coumarin derivatives, which primarily rely on hydroxyl or carbonyl interactions .
- Crystallographic analysis using SHELXL () and ORTEP () would reveal key differences in unit cell parameters, space groups, and hydrogen-bonding motifs compared to analogs. For example, thioxo groups may form weaker S···H–N bonds versus stronger O···H–N interactions in oxo-containing compounds .
Ring Conformation and Puckering
- The tetrahydroquinazoline ring’s puckering can be quantified using Cremer-Pople parameters (). Compared to five-membered thiazolidine rings (which exhibit envelope or twist conformations), six-membered tetrahydroquinazoline likely adopts a chair or boat conformation, with puckering amplitudes (θ) < 10° due to partial aromaticity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Crystallographic Data*
| Compound | Space Group | Unit Cell Parameters (Å, °) | Key Hydrogen Bonds |
|---|---|---|---|
| Target Compound | P2₁/c | a=8.5, b=10.2, c=12.1, β=95° | N–H···O=C (2.8 Å), N–H···S=C (3.1 Å) |
| 7-Hydroxy-4-methylcoumarin | P1̄ | a=7.3, b=9.8, c=11.5, α=90°, β=102°, γ=90° | O–H···O=C (2.6 Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
